Capravirine
Overview
Description
Capravirine is a small molecule that was investigated for use in the treatment of acquired immune deficiency syndrome (AIDS), AIDS-related infections, and HIV infection . It belongs to the class of organic compounds known as diarylthioethers .
Synthesis Analysis
Capravirine underwent extensive metabolism to a variety of metabolites via oxygenations (mono-, di-, tri-, and tetra-), which represented the predominant pathway, glucuronidation, and sulfation in humans . The total oxygenation of capravirine is mediated predominantly (>90%) by CYP3A4 and marginally (<10%) by CYP2C8, 2C9, and 2C19 .Molecular Structure Analysis
The chemical formula of Capravirine is C20H20Cl2N4O2S. It has an average weight of 451.369 and a monoisotopic mass of 450.068402008 .Chemical Reactions Analysis
Capravirine undergoes extensive oxygenation reactions, including N-oxidation, sulfoxidation, sulfonation, and hydroxylation in humans . All sequential oxygenation reactions are mediated exclusively by CYP3A4 .Physical And Chemical Properties Analysis
Capravirine is a small molecule with a chemical formula of C20H20Cl2N4O2S. It has an average weight of 451.369 and a monoisotopic mass of 450.068402008 .Scientific Research Applications
Metabolism and Pharmacokinetics
Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) designed for treating HIV-1, showcases complex metabolism in humans. It undergoes extensive oxygenations, resulting in numerous sequential metabolites. A study by Bu et al. (2005) developed a human liver microsome-based method to deconvolute this sequential metabolism. They identified cytochrome P450 enzymes responsible for these reactions, emphasizing CYP3A4's dominant role in capravirine metabolism. This work provides insights into the metabolic pathways and potential drug interactions of capravirine.
Antiviral Activity and Resistance
Capravirine's unique resistance profile against HIV-1 stands out in research. Unlike other NNRTIs, HIV-1 requires multiple mutations to develop resistance to capravirine. Gewurz et al. (2004) and Sato et al. (2006) explored its efficacy in HIV-1 infected individuals and studied mutations conferring resistance. Their findings highlight capravirine's potential as a robust treatment option for HIV-1, particularly against drug-resistant strains.
Novel Analogs and Drug Design
Capravirine has spurred the development of novel analogs, thanks to its distinctive binding mode to HIV-1 reverse transcriptase. Li et al. (2012) reviewed the chemical evolution of capravirine-based NNRTIs, highlighting how its structure inspired new inhibitors against drug-resistant HIV-1 strains. This research is crucial for advancing antiviral drug design.
Comparative Studies with Other NNRTIs
Studies comparing capravirine with other NNRTIs offer insights into its unique attributes and potential advantages. Jones et al. (2009) utilized structural overlays of capravirine and efavirenz to create new indazole NNRTIs, showcasing capravirine's role in guiding innovative drug development.
Clinical Trials and Efficacy
Clinical trials of capravirine provide essential data on its efficacy and safety. Sorbera et al. (2003) discussed capravirine's performance in phase III trials, noting its effectiveness in NNRTI-naive and experienced HIV-1-infected patients. These trials are critical for evaluating the drug's real-world impact.
Applications Beyond HIV Treatment
The study of capravirine also extends to areas beyond HIV treatment. [Keidar and Robert (2015)](https://consensus.app/papers/preface-special-topic-plasmas-medical-applications-keidar/fd22a231695f54e0897404c7b6036e10/?utm_source=chatgpt) explored the potential of cold atmospheric plasmas (CAP) in bioengineering and medicine. While not directly related to capravirine, this research indicates broader applications in medical technology and therapy.
Mechanism of Action
Future Directions
Capravirine was a non-nucleoside reverse transcriptase inhibitor which reached phase II trials before development was discontinued by Pfizer . Both phase IIb trials which were conducted failed to demonstrate that therapy with capravirine provided any significant advantage over existing triple-drug HIV therapies .
properties
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXCVAGCMNFUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170689 | |
Record name | Capravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Capravirine | |
CAS RN |
178979-85-6 | |
Record name | Capravirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178979-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capravirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178979856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Capravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPRAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHC779598X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.